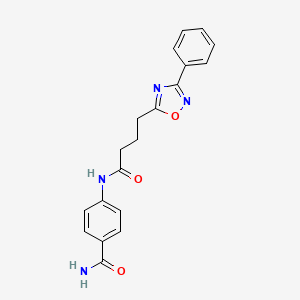
4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
Both fluorophores exhibited 2 similar absorption bands, the high-energy band at λ max 216 nm and the lower energy band at λ max 300 nm, which correspond to the S0 →S2 and S0 →S1 transitions .Physical And Chemical Properties Analysis
The compound “4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide” is a white powder . It has a melting point of 164–165°C .Wissenschaftliche Forschungsanwendungen
Drug Discovery
The 1,2,4-oxadiazole ring, which is a part of the compound, has received considerable attention due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .
Anti-Infective Agents
Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have the potential to act against resistant microorganisms .
Anticancer Activities
The compound has been evaluated for in vitro anticancer activities against various human cancer cell lines such as prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2) .
Inhibition of Specific Cancer Biological Targets
1,3,4-oxadiazole derivatives have shown anticancer potential by inhibiting specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Anti-Neuroinflammation
A series of (4- (1,2,4-oxadiazol-5-yl) phenyl)-2-aminoacetamide derivatives showed good anti-neuroinflammation . Anti-inflammatory compounds effective for some specific diseases could also be used to treat other inflammatory diseases .
Pharmaceutical Industry
1,3,4-oxadiazoles have a large number of applications in various scientific areas, including the pharmaceutical industry .
Wirkmechanismus
Target of Action
The primary target of 4-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamido)benzamide is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
The compound interacts with its targets by blocking the excitation of the NF-κB signaling pathway . This interaction results in the inhibition of the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells .
Biochemical Pathways
The affected pathway is the NF-κB signaling pathway . When this pathway is blocked, it leads to a decrease in the production of inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) . These factors are key players in the inflammatory response, and their reduction can help alleviate symptoms of inflammation .
Pharmacokinetics
The compound has been shown to reduce secondary foot swelling and the arthritic index in adjuvant-induced arthritis (AIA) rats , suggesting that it is effectively absorbed and distributed in the body to exert its anti-inflammatory effects.
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in the production of inflammatory factors NO, IL-1β, and TNF-α . At the cellular level, the compound alleviates inflammatory cell infiltration and synovial hyperplasia in rats with AIA . These results suggest that the compound has potent anti-inflammatory effects and could potentially be developed as a treatment for arthritis .
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .
Eigenschaften
IUPAC Name |
4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c20-18(25)13-9-11-15(12-10-13)21-16(24)7-4-8-17-22-19(23-26-17)14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H2,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSRYTRURONROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanamido]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


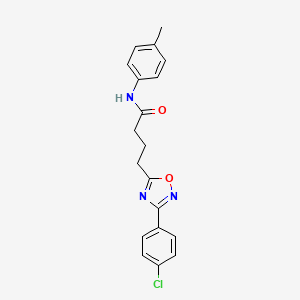

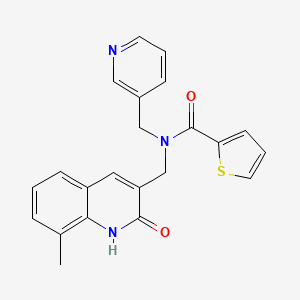

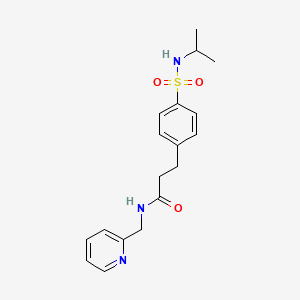
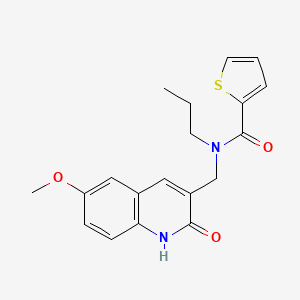
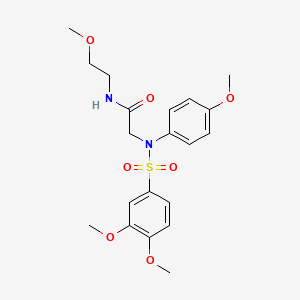
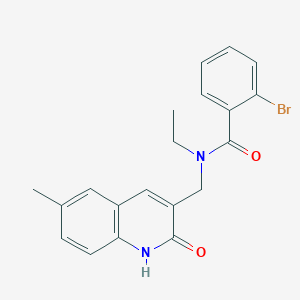

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
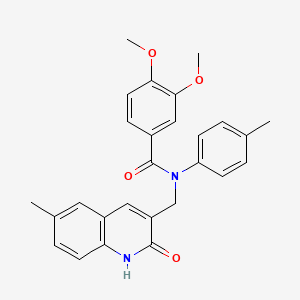
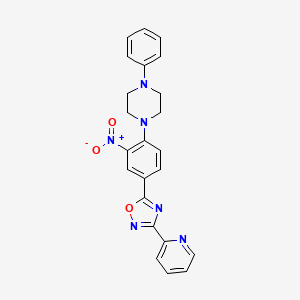
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)